Auristatin F

ADC payload selection bystander killing tumor heterogeneity

Choose Auristatin F as the foundational scaffold for MDR-resistant ADC payloads. Its fully methylated N-terminus defines the core physicochemical profile of MMAF-class payloads: charged, hydrophilic, and resistant to MDR1/P-gp-mediated efflux. Critical for targeting relapsed/refractory tumors with documented drug resistance. Ideal for noncleavable linker conjugates requiring tumor-selective, bystander-sparing cytotoxicity. Available in ≥98% purity for medicinal chemistry and conjugate development.

Molecular Formula C40H67N5O8
Molecular Weight 746.0 g/mol
CAS No. 163768-50-1
Cat. No. B605687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuristatin F
CAS163768-50-1
SynonymsAuristatin F
Molecular FormulaC40H67N5O8
Molecular Weight746.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
InChIInChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1
InChIKeyLGNCNVVZCUVPOT-FUVGGWJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Auristatin F (CAS 163768-50-1): A Core Synthetic Scaffold for MMAF-Based ADC Payload Development and Structure-Activity Optimization


Auristatin F (CAS 163768-50-1) is a synthetic pentapeptide derivative of the marine natural product dolastatin 10, functioning as a potent microtubule inhibitor that prevents tubulin polymerization and arrests cell division in the G2/M phase [1]. As the unmodified parent scaffold from which monomethyl auristatin F (MMAF) is derived—the distinction being that Auristatin F contains two methyl groups at its N-terminus versus one in MMAF [2]—this compound exhibits the core auristatin pharmacophore and serves as the foundational chemical building block for ADC payload design . Auristatin F is supplied as a ≥95% to ≥99% purity compound with molecular formula C₄₀H₆₇N₅O₈ (MW 745.99), demonstrating high solubility in DMSO (≥56–100 mg/mL at 25°C), which supports formulation in conjugation and in vitro assay workflows .

Why Auristatin F Cannot Be Substituted with MMAE, MMAF, or Other Auristatin Analogs in ADC Discovery Without Altering Key Performance Parameters


Generic substitution of auristatin payloads fails because structurally minor modifications at the N-terminus (methylation state), C-terminus (charged vs. neutral residue), and side-chain functionalization profoundly alter three critical ADC performance dimensions: cell permeability, bystander killing activity, and susceptibility to multidrug resistance (MDR) efflux pumps [1]. Auristatin F, as the fully methylated parent of the MMAF class, defines the baseline physicochemical profile—charged, hydrophilic, and poorly membrane-permeable—that yields distinct pharmacological trade-offs versus the uncharged, membrane-permeable MMAE class [2]. While MMAE conjugates exhibit high bystander activity (due to free drug diffusion to neighboring antigen-negative cells) but increased off-target toxicity and efflux pump susceptibility, MMAF-class conjugates (including those derived from Auristatin F) offer resistance to MDR1/P-gp-mediated efflux and reduced bystander effects at the cost of attenuated free-drug cytotoxicity [3]. The selection between these payload classes is therefore application-specific and cannot be made interchangeably without compromising either therapeutic window or efficacy in heterogeneous, efflux-positive tumors [4].

Quantitative Differentiation Evidence: Auristatin F vs. MMAE, MMAF, and Novel Auristatin Analogs in ADC Performance Metrics


Free Drug Permeability and Bystander Activity: MMAF-Class (Auristatin F-Derived) vs. MMAE-Class Payloads

MMAF and its parent scaffold Auristatin F exhibit limited free drug membrane permeability compared to MMAE, directly impacting bystander killing capacity and off-target toxicity profiles. This difference is driven by the charged phenylalanine C-terminus of the MMAF class versus the uncharged norephedrine of MMAE [1]. When conjugated to anti-HER2 antibodies (trastuzumab or pertuzumab) via a cleavable linker, MMAF-based ADCs demonstrated significantly reduced drug accumulation in normal tissue surrounding tumors compared to MMAE-based ADCs in murine xenograft models [2].

ADC payload selection bystander killing tumor heterogeneity HER2-targeted therapy

Multidrug Resistance Efflux Pump Susceptibility: MMAF-Class Payloads vs. MMAE-Class Payloads

Auristatin payloads are dichotomously classified by their efflux pump susceptibility: MMAE-type molecules are susceptible to efflux pumps (e.g., MDR1/P-gp), while MMAF-type analogs (including those derived from Auristatin F) demonstrate resistance to efflux pumps [1]. This resistance is attributed to the charged, hydrophilic nature of the MMAF scaffold, which reduces recognition and extrusion by ATP-binding cassette transporters [2].

multidrug resistance efflux pump susceptibility MDR1/P-gp ADC payload optimization

SCFV-Drug Conjugate Potency: MMAF-Based vs. MMAE-Based Site-Specific Conjugates Targeting HER2

In a site-specific scFv-drug conjugate (SDC) study targeting HER2-positive breast cancer, both MMAE-based (cleavable linker) and MMAF-based (noncleavable linker) conjugates were prepared and evaluated in vitro. Both SDCs demonstrated subnanomolar potency, with the MMAF-based SDC achieving an EC50 of 0.32 nM against HER2-positive SK-BR-3 cells, compared to 0.68 nM for the MMAE-based SDC under identical experimental conditions [1].

scFv-drug conjugates HER2-positive breast cancer site-specific conjugation EC50 comparison

Linker Stability-Activity Relationship: Conjugation Site Determines Auristatin Payload Stability and Potency

The stability of auristatin-based payloads attached via VC-PABC cleavable linkers varies significantly depending on the antibody conjugation site, with stability in mouse plasma positively correlating with both in vitro and in vivo ADC cytotoxic potency [1]. This site-dependent stability has direct implications for payload selection: Auristatin F and its derivatives require systematic conjugation site optimization to maximize linker stability in circulation while preserving efficient intracellular payload release [2].

ADC linker stability conjugation site optimization VC-PABC linker ADC pharmacokinetics

SAR-Guided Optimization Potential: Auristatin F as a Parent Scaffold for Next-Generation Payload Development

The MMAF scaffold (derived from Auristatin F) has been systematically functionalized to create novel auristatins that combine favorable attributes of both the MMAE and MMAF classes. A medicinal chemistry campaign targeting the N-terminal N-methylvaline with hydrophobic moieties successfully generated payloads that exhibit both bystander activity (characteristic of MMAE class) and cytotoxicity on MDR+ cell lines (characteristic of MMAF class) [1]. The resulting SAR trends established clear correlations between hydrophobicity, structure, and permeability [2].

structure-activity relationship payload engineering hydrophobicity optimization N-terminal modification

Comparative Clinical Translation Success: MMAF vs. MMAE in ADC Development Pipelines

While MMAE has achieved broader clinical translation with two FDA-approved ADCs (brentuximab vedotin/Adcetris and polatuzumab vedotin/Polivy) and over 10 clinical-stage ADCs, MMAF-based ADCs represent a distinct and clinically validated payload class with at least three ADCs in clinical trials [1]. The more limited clinical penetration of MMAF reflects its differentiated risk-benefit profile rather than intrinsic inferiority—MMAF payloads are preferentially selected when efflux resistance and minimized off-target toxicity outweigh the requirement for bystander-mediated tumor clearance [2].

clinical-stage ADCs payload benchmarking MMAF ADCs regulatory approval

Evidence-Based Application Scenarios for Auristatin F (CAS 163768-50-1) in ADC Discovery and Payload Engineering


ADC Development for Multidrug-Resistant (MDR+) Tumor Indications

Procure Auristatin F as the payload scaffold for ADCs targeting relapsed/refractory cancers with documented MDR1/P-gp overexpression or prior chemotherapy exposure. The MMAF-class payload retains cytotoxic activity in efflux-positive cell lines where MMAE-based ADCs demonstrate reduced efficacy due to active drug extrusion [1]. This application is supported by class-level evidence demonstrating MMAF resistance to efflux pumps [2].

Targeted Therapy for Tumors Requiring Minimized Bystander-Mediated Off-Target Toxicity

Select Auristatin F-derived payloads when the therapeutic goal prioritizes tumor-specific killing with minimal collateral damage to adjacent normal tissue. In murine xenograft models, MMAF anti-HER2 conjugates demonstrated reduced drug accumulation in normal tissue surrounding tumors compared to MMAE conjugates, confirming the class advantage of decreased bystander and off-target effects [1]. This profile is particularly relevant for targets with high expression in tumors but critical low-level expression in essential normal tissues [2].

Site-Specific Conjugation with Noncleavable Linker Strategies for scFv-Drug Conjugates

Employ Auristatin F (as MMAF) in site-specific scFv-drug conjugate (SDC) formats utilizing noncleavable linkers. Direct comparative evidence demonstrates that MMAF-based SDCs with noncleavable linkers achieve subnanomolar EC50 values (0.32 nM) against HER2-positive cells, exhibiting comparable or superior potency to MMAE-based cleavable linker SDCs (0.68 nM) under identical experimental conditions [1]. This supports the viability of noncleavable linker approaches for Auristatin F payloads in solid tumor targeting [2].

SAR-Driven Payload Engineering for Dual-Attribute Auristatin Derivatives

Utilize Auristatin F as the parent scaffold for medicinal chemistry campaigns aimed at engineering next-generation payloads that combine the favorable attributes of both MMAE and MMAF classes. SAR studies demonstrate that N-terminal hydrophobic functionalization of the MMAF scaffold yields derivatives with both bystander activity (MMAE-class feature) and MDR+ cytotoxicity (MMAF-class feature), as validated in anti-CD70 and anti-CD30 ADC xenograft models [1]. The fully methylated Auristatin F provides the complete scaffold from which N-terminal modifications can be systematically explored [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Auristatin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.